Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate)
Description
Properties
CAS No. |
83221-61-8 |
|---|---|
Molecular Formula |
C35H26KN6NaO11S2 |
Molecular Weight |
832.8 g/mol |
IUPAC Name |
potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O11S2.K.Na/c1-51-27-9-5-3-7-25(27)38-40-31-29(53(45,46)47)17-19-15-21(11-13-23(19)33(31)42)36-35(44)37-22-12-14-24-20(16-22)18-30(54(48,49)50)32(34(24)43)41-39-26-8-4-6-10-28(26)52-2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
CSJKEJNPIPGIKO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) typically involves the following key steps:
Diazotization of Aromatic Amines
The starting aromatic amine, such as 2-methoxyaniline or 2-methoxybenzenesulfonic acid derivatives, is diazotized under acidic conditions using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C). This step forms the diazonium salt intermediate.Coupling Reaction with Naphthalenesulfonate Derivatives
The diazonium salt is then coupled with a coupling component, usually a naphthalene derivative bearing hydroxy and sulphonate groups, such as 4-hydroxy-3-naphthalenesulfonic acid or its salts. This coupling forms the azo linkage (-N=N-) connecting the aromatic rings.Formation of Carbonyldiimino Linkage
The bis-azo structure is formed by linking two azo-naphthalene units through a carbonyldiimino bridge. This is achieved by reacting the intermediate azo compounds with carbonyldiimidazole or related carbamoylating agents, which introduce the carbonyldiimino (-NH-CO-NH-) linkage between the two naphthalene moieties.Salt Formation with Potassium and Sodium Ions
The final compound is isolated as a mixed potassium and sodium salt to enhance solubility and stability. This is typically done by neutralizing the acidic sulphonate groups with potassium and sodium hydroxides in controlled stoichiometric ratios.
Detailed Stepwise Procedure
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Diazotization | Aromatic amine (2-methoxyaniline), NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Temperature control critical to avoid decomposition |
| 2. Coupling | Diazonium salt + 4-hydroxy-3-naphthalenesulfonic acid (or salt), pH ~5-7, 0–10 °C | Azo coupling reaction | pH and temperature influence coupling efficiency |
| 3. Carbonyldiimino linkage formation | Intermediate azo compound + carbonyldiimidazole or urea derivative, mild heating | Formation of bis-azo carbonyldiimino bridge | Reaction monitored by TLC or HPLC |
| 4. Salt formation | Neutralization with KOH and NaOH | Formation of potassium sodium salt | Stoichiometry controls salt composition |
Alternative Preparation via Copper Complex Intermediates
Some literature reports an alternative preparation involving copper complex intermediates:
- The azo compound is first synthesized as above.
- It is then treated with ammoniacal copper sulfate solution to form copper complexes.
- During complexation, methoxy groups may be replaced by hydroxyl groups, modifying the dye properties.
- The copper complex is subsequently decomposed or treated to yield the final potassium sodium salt form of the compound.
This method can influence the hue and fastness properties of the dye.
Research Findings and Analytical Data
- Purity and Yield: Optimized diazotization and coupling conditions yield high purity azo compounds with yields typically above 80%.
- Spectroscopic Characterization: UV-Vis spectroscopy confirms azo bond formation with characteristic absorption peaks around 400–500 nm. IR spectroscopy shows carbonyldiimino linkage bands near 1650 cm⁻¹.
- Stability: The potassium sodium salt form exhibits good stability in aqueous solutions and resistance to photodegradation.
- Fastness Properties: The compound shows good light fastness (ISO rating 7), moderate acid and alkali resistance, and acceptable washing fastness, making it suitable for textile applications.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Product |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling pH | 5–7 | Maximizes azo coupling efficiency |
| Carbonyldiimino Formation Temp | 40–60 °C | Ensures complete linkage formation |
| Salt Neutralization Ratio (K:Na) | 1:1 molar ratio typical | Balances solubility and stability |
| Reaction Time | 1–3 hours per step | Ensures completion without side reactions |
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various quinone and amine derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHKNaNOS
- Molecular Weight : 800.834 g/mol
- CAS Number : 83221-62-9
The compound features multiple functional groups that contribute to its solubility and reactivity, making it suitable for various applications.
Dye Chemistry
Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is primarily utilized as a dye in textile industries due to its vibrant color properties and stability. It is particularly effective as a reactive dye, which chemically bonds to the fabric fibers, providing excellent wash fastness.
| Application Area | Details |
|---|---|
| Textile Dyeing | Used for dyeing cotton and other fibers with high color retention. |
| Reactive Dyes | Forms covalent bonds with fiber, enhancing durability. |
Biomedical Applications
The compound has potential applications in biomedical fields, particularly in drug delivery systems and as a fluorescent marker in imaging techniques. Its ability to form stable complexes with biomolecules allows for targeted delivery of therapeutic agents.
Case Study: Drug Delivery
A study demonstrated the use of this compound in encapsulating anticancer drugs, improving their solubility and bioavailability. The azo group facilitates controlled release mechanisms under specific pH conditions.
Environmental Science
In environmental applications, potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is investigated for its role in wastewater treatment processes. Its ability to adsorb heavy metals and organic pollutants makes it a candidate for remediation efforts.
| Environmental Application | Details |
|---|---|
| Heavy Metal Adsorption | Effective in removing lead and cadmium from contaminated water sources. |
| Organic Pollutant Removal | Demonstrated efficacy in degrading azo dyes in wastewater. |
Unique Properties
What distinguishes potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) from other compounds is its unique combination of methoxy and sulfonate groups. These enhance solubility in aqueous environments and improve stability under varying pH conditions.
Mechanism of Action
The mechanism of action of Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] involves its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a) 7,7'-(Carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid]
- CAS No.: Not explicitly listed (registered 31/05/2018)
- Key Difference : Replaces methoxyphenyl azo with simple phenyl azo groups.
- Impact :
b) Disodium 7,7'-(Carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate]
- CAS No.: 41204-67-5
- Molecular Formula : C₃₇H₂₈N₈Na₂O₁₁S₂
- Key Difference: Acetylamino (–NHCOCH₃) substituents instead of methoxy groups.
- Impact: Increased hydrogen-bonding capacity, improving affinity for biomolecules in assays.
c) 7,7'-(Carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxyphenyl)azo]-2-naphthalenesulfonic acid] Disodium Salt
- CAS No.: 82944-44-3
- Molecular Formula : C₃₃H₂₂N₆Na₂O₁₁S₂
- Key Difference : Hydroxyphenyl azo substituents instead of methoxyphenyl.
- Impact: Higher reactivity due to phenolic –OH groups, but prone to oxidation. Lower molecular weight (788.67 g/mol) and reduced solubility in organic solvents .
Counterion and Functional Group Modifications
a) Disodium 7,7'-(Carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
- CAS No.: 20324-87-2
- Molecular Formula : C₂₁H₁₄N₂Na₂O₉S₂
- Key Difference : Lacks azo groups entirely.
- Impact: Non-chromophoric; used as a chelating agent rather than a dye. Simplified structure with lower molecular weight (548.45 g/mol) .
b) Tetrasodium 3,3'-[(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(azo)]bis[5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonate]
Comparative Data Table
Key Research Findings
- Solubility Trends: Sodium/potassium counterions and sulphonate groups enhance water solubility, while methoxy or acetylamino groups improve compatibility with organic matrices .
- Stability : Methoxyphenyl azo derivatives exhibit superior photostability compared to hydroxyphenyl analogs, which degrade under UV light .
- Applications: Compounds with multiple sulphonate groups (e.g., tetrasodium salts) dominate textile industries, whereas those with methoxy or acetylamino groups are prioritized in biomedical research .
Biological Activity
Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), commonly referred to as a diazo compound, is of significant interest due to its potential biological activities. This compound, with a complex molecular structure, exhibits various properties that can be harnessed in different fields, including pharmaceuticals and analytical chemistry.
- Molecular Formula : C35H26KN6NaO9S2
- Molecular Weight : 800.83 g/mol
- CAS Number : 83221-62-9
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as a dye and its implications in biological systems. The following sections detail its activities based on available research findings.
Antioxidant Activity
Research indicates that azo compounds can exhibit antioxidant properties. These compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. Studies have shown that similar azo compounds reduce oxidative damage in cellular models, suggesting that potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) may also possess this activity.
Antimicrobial Properties
Azo dyes have been reported to possess antimicrobial properties. In vitro studies have demonstrated that certain azo compounds inhibit the growth of various bacteria and fungi. The sulfonate groups in this compound may enhance its solubility and bioactivity, making it a candidate for further investigation in antimicrobial applications.
Cytotoxicity and Cell Proliferation
Preliminary studies suggest that some azo compounds can influence cell proliferation and exhibit cytotoxic effects on cancer cell lines. The specific mechanisms often involve the induction of apoptosis or cell cycle arrest. For potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), further research is necessary to elucidate its effects on specific cancer types.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. | Suggests potential use as an antioxidant agent. |
| Study 2: Antimicrobial Testing | Inhibition of bacterial growth observed against E. coli and S. aureus. | Indicates potential as an antimicrobial agent. |
| Study 3: Cytotoxicity Assay | Induced apoptosis in HeLa cells at high concentrations. | Potential for development as an anticancer agent, requires further investigation. |
The biological activity of potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is hypothesized to involve:
- Radical Scavenging : The hydroxyl groups may donate electrons to neutralize free radicals.
- Membrane Interaction : The sulfonate groups could facilitate interaction with microbial membranes, leading to disruption and cell death.
- Cell Signaling Modulation : Azo compounds may alter signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
To confirm structural integrity, use a combination of:
- UV-Vis Spectroscopy : Identify characteristic absorption bands (e.g., π→π* transitions in azo groups at ~400–600 nm) .
- FTIR : Detect functional groups (e.g., sulfonate S=O stretching at ~1200 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .
- NMR (¹H and ¹³C) : Assign protons and carbons in the naphthalene backbone, azo linkages, and methoxyphenyl groups. For example, aromatic protons appear at δ 6.5–8.5 ppm, while sulfonate counterions may influence splitting patterns .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M–Na]⁻ ion for sulfonate salts) .
Q. How can researchers design a synthesis protocol to ensure high purity?
Key steps include:
- Diazotization-Coupling : Use sodium nitrite/HCl for diazotization of 2-methoxyaniline, followed by coupling with 4-hydroxy-3-aminonaphthalene-2-sulphonate under alkaline conditions .
- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) to remove unreacted intermediates .
- Counterion Exchange : Replace residual protons with Na⁺/K⁺ via ion-exchange chromatography to stabilize the sulfonate groups .
Q. What role do sulfonate groups play in the compound’s solubility and aggregation?
Sulfonate groups enhance aqueous solubility via strong hydration and electrostatic repulsion. However, aggregation can occur in high-ionic-strength solutions (e.g., PBS buffer). Mitigate this by:
- Adjusting pH (>7) to deprotonate sulfonates.
- Using surfactants (e.g., SDS) to disrupt π-π stacking between naphthalene moieties .
Advanced Research Questions
Q. How can computational methods predict the compound’s solvatochromic behavior?
- DFT/TD-DFT : Optimize ground-state geometry (B3LYP/6-31G*) and calculate excited-state transitions to simulate UV-Vis spectra in solvents (e.g., water vs. DMSO). Compare with experimental λmax shifts to validate solvatochromism .
- Molecular Dynamics (MD) : Model solvent interactions (e.g., hydrogen bonding with sulfonates) to explain polarity-dependent spectral changes .
Q. What strategies resolve discrepancies in reported metal-binding affinities?
Discrepancies may arise from:
- Methodological Differences : Compare binding constants (Kd) measured via isothermal titration calorimetry (ITC, direct measurement) vs. fluorescence quenching (indirect, prone to inner-filter effects).
- pH Effects : Protonation states of hydroxyl and azo groups (pKa ~8–10) significantly alter metal coordination. Standardize buffer conditions (e.g., pH 7.4 for physiological studies) .
Q. How can the compound’s photostability be experimentally assessed for applications in light-driven systems?
- Accelerated Degradation Tests : Expose solutions to UV/Vis light (e.g., 365 nm, 500 W/m²) and monitor absorbance decay over time. Use actinometry to quantify photon flux.
- Radical Scavenging Assays : Add antioxidants (e.g., ascorbic acid) to determine if degradation is ROS-mediated .
Q. What experimental approaches validate its potential as a photosensitizer?
- Singlet Oxygen Quantum Yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap; compare with reference dyes (e.g., Rose Bengal, ΦΔ = 0.75).
- In Vitro Cytotoxicity : Irradiate cancer cells (e.g., HeLa) pre-treated with the compound and assess viability via MTT assay .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on binding selectivity for transition metals?
- Competitive Binding Assays : Test the compound against a panel of metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) using UV-Vis titration. Calculate selectivity coefficients (logK).
- X-ray Crystallography : Resolve metal-ligand coordination geometry to identify preferential binding sites (e.g., hydroxyl vs. azo groups) .
Q. Why do stability studies show variability in acidic vs. alkaline conditions?
- Hydrolytic Degradation : Azo bonds (-N=N-) are labile below pH 3 (protonation weakens N–N bonds). In alkaline conditions (pH >10), sulfonate groups remain ionized, stabilizing the structure. Use buffered solutions (pH 5–9) for long-term storage .
Methodological Tables
| Parameter | Technique | Key Considerations | Reference |
|---|---|---|---|
| Metal Binding Affinity | ITC vs. Fluorescence | Standardize pH, ionic strength, and temperature | |
| Photostability | UV/Vis Kinetics | Control light intensity and wavelength | |
| Solubility | Dynamic Light Scattering | Monitor aggregation in real-time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
